molecular formula C27H32N2O6 B1414318 (S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate CAS No. 1262506-09-1

(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate

Cat. No.: B1414318
CAS No.: 1262506-09-1
M. Wt: 480.6 g/mol
InChI Key: RXZMMZZRUPYENV-HLUKFBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMMZZRUPYENV-HLUKFBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Reactant of Route 2
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Reactant of Route 3
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Reactant of Route 4
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Reactant of Route 5
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Reactant of Route 6
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Customer
Q & A

Q1: What are the key impurities found in solifenacin succinate and how are they related to the main compound?

A1: The research paper identifies four key impurities: three stereoisomers (impurities 1-3) and one n-oxide impurity (impurity 4) []. These impurities are structurally very similar to solifenacin succinate, differing only in the spatial arrangement of atoms (stereoisomers) or the presence of an oxygen atom on the nitrogen of the quinuclidine ring (n-oxide impurity) []. Understanding and controlling these impurities is crucial for ensuring the purity, safety, and efficacy of the final drug product.

Q2: Why is the identification and characterization of these impurities important from a pharmaceutical perspective?

A2: The presence of even small amounts of impurities can significantly impact the safety and efficacy of a drug []. For example, impurities may have their own pharmacological activity, leading to unwanted side effects. They can also interfere with the drug's stability, solubility, and bioavailability. Therefore, characterizing these impurities is essential for developing robust manufacturing processes and ensuring the quality of the final drug product.

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